molecular formula C7H6FNO2 B1442117 5-Fluoro-6-methylnicotinic acid CAS No. 932705-78-7

5-Fluoro-6-methylnicotinic acid

Cat. No. B1442117
M. Wt: 155.13 g/mol
InChI Key: LKTUUSBGSVWDAL-UHFFFAOYSA-N
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Description

5-Fluoro-6-methylnicotinic acid is an organic compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 . It is a solid substance that is stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for 5-Fluoro-6-methylnicotinic acid is 1S/C7H6FNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11) . This indicates that the molecule consists of a pyridine ring with a fluorine atom at the 5-position and a methyl group at the 6-position .


Physical And Chemical Properties Analysis

5-Fluoro-6-methylnicotinic acid is a solid substance that is stored in a dry room at normal temperature . It has a molecular weight of 155.13 .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

5-Fluoro-6-methylnicotinic acid derivatives show potential in cancer treatment due to their antiproliferative activity. Abdel‐Aziz et al. (2012) synthesized novel hydrazones of 6-aryl-2-methylnicotinic acid and tested their antiproliferative activity against K562 leukemia cell lines. They found variable cell growth inhibitory activities, with compound 6c showing maximum activity. This study highlights the role of 5-Fluoro-6-methylnicotinic acid derivatives in developing new cancer therapies Abdel‐Aziz et al., 2012.

Application in Diabetes Management

The compound has relevance in diabetes management. Grell et al. (1998) investigated the structure-activity relationships in hypoglycemic benzoic acid derivatives, leading to the development of repaglinide, a drug for type 2 diabetes management. This research demonstrates the importance of 5-Fluoro-6-methylnicotinic acid derivatives in designing effective diabetes medications Grell et al., 1998.

Microbial Degradation and Bioconversion

Tinschert et al. (1997) isolated new bacterial strains capable of degrading 6-methylnicotinic acid, a related compound. These strains showed potential in bioconversion, particularly in hydroxylating nicotinic acid at specific positions. This research illustrates the environmental and biotechnological applications of nicotinic acid derivatives Tinschert et al., 1997.

Synthesis and Characterization in Coordination Chemistry

Aakeröy and Beatty (1999) explored the synthesis and crystal structures of silver(I) coordination compounds with 6-methylnicotinic acid. Their work sheds light on the complexities of predicting hydrogen-bonded networks in transition-metal systems containing carboxylic acid moieties, demonstrating the compound's significance in coordination chemistry Aakeröy & Beatty, 1999.

Antibacterial Properties

Verma and Bhojak (2018) synthesized new transition metal complexes of 2-Hydroxy-6-methylnicotinic acid and tested them for antibacterial properties. This study highlights the potential use of 5-Fluoro-6-methylnicotinic acid derivatives in developing new antibacterial agents Verma & Bhojak, 2018.

Safety And Hazards

The safety information for 5-Fluoro-6-methylnicotinic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-fluoro-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTUUSBGSVWDAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-6-methylnicotinic acid

Synthesis routes and methods

Procedure details

To a suspension of 5-fluoro-6-methyl-nicotinic acid methyl ester (0.21 g, 1.24 mmol) in a 1:1 mixture of MeOH:water (20 mL) is added sodium hydroxide as a 10% aqueous solution (1.0 mL, 2.5 mmol). The mixture is heated to 50° C. for 1 h then cooled to room temperature and concentrated under reduced pressure to remove volatile organics. The pH of the resulting solution is adjusted to slightly acidic (approximately pH 5) by the addition of a 2N solution of HCl. The mixture is extracted with EtOAc and the combined organic phase is dried over anhydrous sodium sulfate and concentrated to provide 0.170 g of 5-fluoro-6-methyl-nicotinic acid as a solid.
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0.21 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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